4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide
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Overview
Description
4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its specific reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide typically involves multiple steps, starting with the nitration of 4-methylphenol to produce 2-nitro-4-methylphenol. This intermediate is then reacted with propanoyl chloride to form 2-{2-nitro-4-methylphenoxy}propanoyl chloride. The final step involves the reaction of this intermediate with 4-aminobenzamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-{2-Amino-4-methylphenoxy}propanoyl)amino]benzamide .
Scientific Research Applications
4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-{2-Nitro-4-chlorophenoxy}propanoyl)amino]benzamide
- 4-[(2-{2-Nitro-4-fluorophenoxy}propanoyl)amino]benzamide
- 4-[(2-{2-Nitro-4-bromophenoxy}propanoyl)amino]benzamide
Uniqueness
4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide is unique due to the presence of the methyl group, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33g/mol |
IUPAC Name |
4-[2-(4-methyl-2-nitrophenoxy)propanoylamino]benzamide |
InChI |
InChI=1S/C17H17N3O5/c1-10-3-8-15(14(9-10)20(23)24)25-11(2)17(22)19-13-6-4-12(5-7-13)16(18)21/h3-9,11H,1-2H3,(H2,18,21)(H,19,22) |
InChI Key |
BQUPSFJIDWWHNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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